6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride
CAS No.:
Cat. No.: VC16782151
Molecular Formula: C22H27ClN4O4
Molecular Weight: 446.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C22H27ClN4O4 |
---|---|
Molecular Weight | 446.9 g/mol |
IUPAC Name | 6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride |
Standard InChI | InChI=1S/C22H26N4O4.ClH/c23-21(24)25-12-6-5-11-19(20(27)28)26-22(29)30-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18-19H,5-6,11-13H2,(H,26,29)(H,27,28)(H4,23,24,25);1H |
Standard InChI Key | CIHMGZUUYMRKGJ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=C(N)N)C(=O)O.Cl |
Introduction
Molecular Structure and Physicochemical Properties
Chemical Identity
The compound, systematically named (2R)-6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid hydrochloride, belongs to the class of Fmoc-protected non-proteinogenic amino acids. Its molecular formula is C<sub>22</sub>H<sub>27</sub>ClN<sub>4</sub>O<sub>4</sub>, with a molecular weight of 446.93 g/mol. The stereochemistry at the α-carbon is designated as R, critical for maintaining chiral integrity in peptide sequences.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
IUPAC Name | (2R)-6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride |
CAS Registry Number | 208174-14-5 |
SMILES Notation | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC@HC(=O)O.Cl |
InChIKey | CIHMGZUUYMRKGJ-FSRHSHDFSA-N |
XLogP3 | 2.8 |
Structural Features
The molecule comprises three functional domains:
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Fmoc Protecting Group: A fluorene-derived moiety providing UV detectability (λ<sub>max</sub> = 268–300 nm) and base-labile protection for the α-amino group .
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Homoarginine Backbone: A six-carbon chain extending from the α-carbon, terminating in a guanidino group (pK<sub>a</sub> ≈ 12.5) that enhances solubility in polar solvents .
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Carboxylic Acid Terminus: Activated for peptide bond formation via carbodiimide reagents like HBTU or HATU.
The hydrochloride counterion improves crystallinity, facilitating purification through recrystallization from ethanol/water mixtures.
Synthesis and Characterization
Laboratory-Scale Synthesis
The synthetic route involves sequential protection/deprotection steps:
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Guanidine Group Protection: L-Homoarginine is treated with N,N-di-Boc-pyrazole-1-carboxamidine to form the bis-Boc-protected intermediate .
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Fmoc Protection: Reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in dioxane/water (4:1 v/v) at pH 8.5–9.0 (maintained with NaHCO<sub>3</sub>) yields the Fmoc-derivative.
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Acidification: Treatment with HCl gas in ethyl acetate precipitates the hydrochloride salt.
Table 2: Optimal Reaction Conditions
Step | Reagents | Temperature | Duration | Yield |
---|---|---|---|---|
Boc Protection | Di-Boc-pyrazole (1.2 eq) | 0–5°C | 4 h | 85% |
Fmoc Cloupling | Fmoc-Cl (1.05 eq) | RT | 2 h | 92% |
Salt Formation | HCl (gas) in EtOAc | 0°C | 30 min | 95% |
Analytical Characterization
Modern techniques confirm structural integrity:
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HPLC: Retention time 8.2 min on C18 column (ACN/H<sub>2</sub>O + 0.1% TFA, 55:45) .
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MS (ESI+): m/z 409.2 [M+H]<sup>+</sup> (calc. 409.17).
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<sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 7.89 (d, 2H, Fmoc Ar), 7.68 (t, 2H, Fmoc Ar), 7.42 (m, 4H, Fmoc + NH), 4.32 (m, 3H, CH<sub>2</sub>O + α-CH), 3.12 (q, 2H, CH<sub>2</sub>N).
Chemical Reactivity and Stability
Deprotection Kinetics
The Fmoc group exhibits predictable cleavage kinetics under basic conditions:
Studies show complete deprotection within 20 min using 20% piperidine in DMF (k = 0.18 min<sup>-1</sup> at 25°C) .
Side Reactions
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Aspartimide Formation: <1% occurrence when using HOBt/DIC activation .
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Racemization: ≤0.5% under standard coupling conditions (measured via Marfey's analysis).
Applications in Peptide Science
Solid-Phase Peptide Synthesis (SPPS)
The compound's orthogonal protection scheme enables iterative chain elongation:
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Resin Loading: 0.3–0.7 mmol/g substitution on Wang or Rink amide resins .
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Coupling Efficiency: >99.8% per cycle (monitored by ninhydrin test).
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Segment Condensation: Used in native chemical ligation for proteins >50 kDa .
Table 3: Comparative Coupling Reagents
Reagent | Solvent | Time (min) | Purity (%) |
---|---|---|---|
HATU | DMF | 45 | 99.5 |
DIC/HOAt | NMP | 60 | 98.7 |
TBTU | DCM | 90 | 97.2 |
Bioconjugation
The guanidino group facilitates site-specific modifications:
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